4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate is a complex organic compound that features both a methoxy-oxopropenyl group and an indolylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate typically involves a multi-step process. One common approach is to start with the preparation of the intermediate compounds, such as 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid and 4-(1H-indol-3-yl)butanoic acid. These intermediates are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: Shares a similar methoxy-oxopropenyl group but lacks the indolylbutanoate moiety.
4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid: Another related compound with a similar structural motif.
Uniqueness
4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl 4-(1H-indol-3-yl)butanoate is unique due to the combination of its methoxy-oxopropenyl and indolylbutanoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
124433-72-3 |
---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[4-(3-methoxy-3-oxoprop-1-enyl)phenyl] 4-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C22H21NO4/c1-26-21(24)14-11-16-9-12-18(13-10-16)27-22(25)8-4-5-17-15-23-20-7-3-2-6-19(17)20/h2-3,6-7,9-15,23H,4-5,8H2,1H3 |
InChI Key |
PZIUDSFKNZVTNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.